

AVN-944: A Dual Modulator of Caspase-Dependent and -Independent Apoptosis

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Compound of Interest

Compound Name: AVN-944

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AVN-944, also known as VX-944, is a potent, non-competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. By depleting intracellular guanine nucleotide pools, **AVN-944** disrupts DNA and RNA synthesis, leading to potent anti-proliferative and pro-apoptotic effects in a variety of cancer cells. This technical guide provides a comprehensive overview of the dual mechanisms by which **AVN-944** induces apoptosis: the classical caspase-dependent pathway and a less conventional caspase-independent pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of **AVN-944**'s mechanism of action.

Data Presentation: Anti-proliferative and Pro-apoptotic Activity of AVN-944

The efficacy of **AVN-944** has been demonstrated across a range of hematological and solid tumor cell lines. The following tables summarize key quantitative data from preclinical studies.

Cell Line	Cancer Type	IC50 Value (µM)	Citation(s)
Various Hematologic & Epithelial	Various	0.02 - 0.279	[1]
K562	Chronic Myeloid Leukemia	0.20	[2]

Table 1: IC50 Values of **AVN-944** in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of **AVN-944**, demonstrating its potent anti-proliferative activity across a spectrum of cancer cell types.

Cell Line	Treatment	Apoptosis Induction (Fold Increase vs. Control)	Inhibition by z-VAD-fmk	Apoptotic Pathway	Citation(s)
22Rv1	5 µM AVN-944 for 48h	Significant (p=0.001)	Yes	Caspase-Dependent	[3]
LNCaP	5 µM AVN-944 for 48h	Significant (p<0.005)	Partial	Mixed	[3]
DU145	5 µM AVN-944 for 48h	Significant (p<0.005)	No	Caspase-Independent	[3]

Table 2: **AVN-944**-Induced Apoptosis in Prostate Cancer Cell Lines. This table summarizes the induction of apoptosis by **AVN-944** in different prostate cancer cell lines, as measured by the enrichment of histone-associated DNA fragments. The use of the pan-caspase inhibitor z-VAD-fmk distinguishes between caspase-dependent and -independent mechanisms.

Cell Line	Pre-treatment	Subsequent Treatment	Viability Reduction	Sensitization Mechanism	Citation(s)
DU145	AVN-944	20 ng/ml TRAIL	to 18% \pm 2%	Caspase-9, -3, and PARP cleavage	[3]
PC-3	AVN-944	20 ng/ml TRAIL	to 17% \pm 3%	Caspase-9, -3, and PARP cleavage	[3]

Table 3: Sensitization of Androgen-Independent Prostate Cancer Cells to TRAIL-Induced Apoptosis by **AVN-944**. This table illustrates the synergistic effect of **AVN-944** in sensitizing prostate cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).

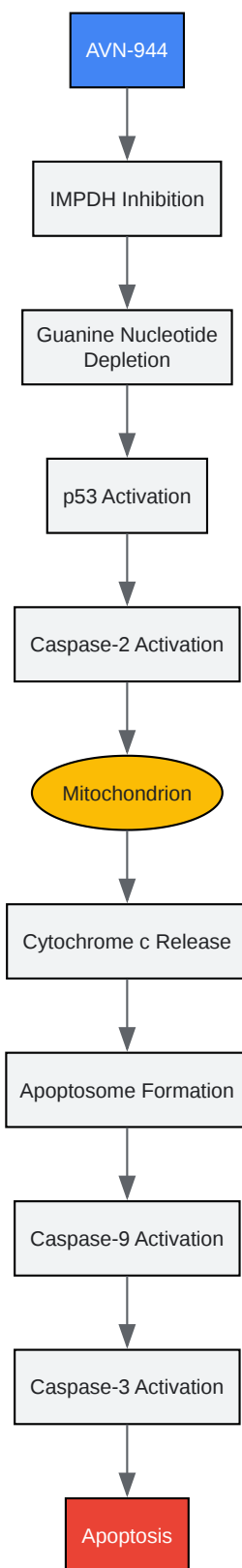
Signaling Pathways of AVN-944-Induced Apoptosis

AVN-944's ability to induce apoptosis through distinct pathways highlights its potential to overcome resistance mechanisms that may exist in different tumor types.

Caspase-Dependent Apoptosis

In certain cellular contexts, **AVN-944** triggers the intrinsic pathway of apoptosis, which is orchestrated by a cascade of caspase activation. In the 22Rv1 prostate cancer cell line, **AVN-944** treatment leads to the release of cytochrome c from the mitochondria into the cytosol. This event initiates the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3]

Another described caspase-dependent pathway involves the tumor suppressor protein p53. In LNCaP prostate cancer cells, **AVN-944** has been shown to induce a p53/caspase-2/AIF pathway.[3] In this pathway, p53 activation leads to the activation of caspase-2, which can then trigger the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.

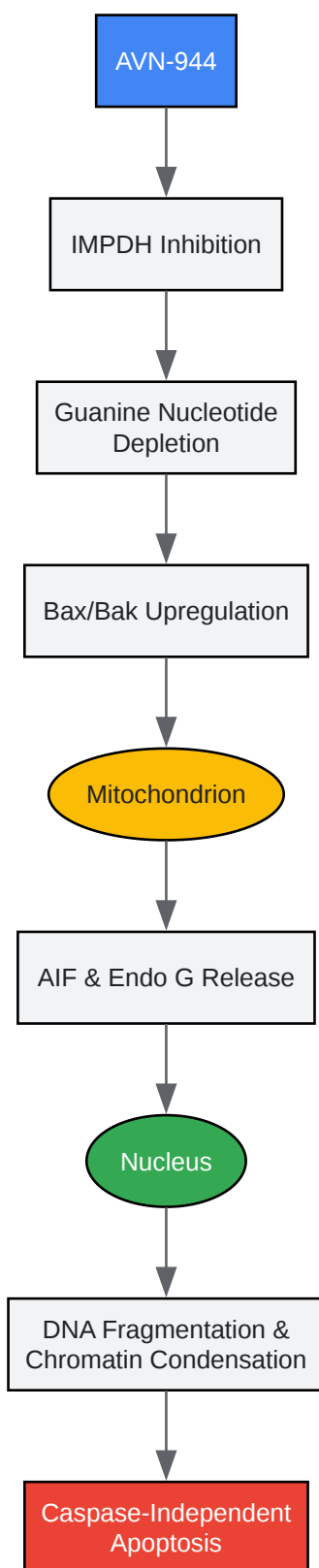


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Caption: Caspase-Dependent Apoptotic Pathway Induced by **AVN-944**.

Caspase-Independent Apoptosis

A significant feature of **AVN-944** is its ability to induce apoptosis through a caspase-independent mechanism, which may be particularly valuable in tumors with defects in the caspase machinery. In multiple myeloma and the DU145 prostate cancer cell line, **AVN-944** triggers cell death that is not blocked by the pan-caspase inhibitor z-VAD-fmk.[3][4] This pathway is characterized by the mitochondrial release of pro-apoptotic factors AIF and endonuclease G (Endo G).[4] AIF and Endo G translocate to the nucleus, where they induce large-scale DNA fragmentation and chromatin condensation, leading to cell death. This process is often preceded by the upregulation of the pro-apoptotic Bcl-2 family members Bax and Bak.[4]



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Caption: Caspase-Independent Apoptotic Pathway Induced by **AVN-944**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of **AVN-944**'s apoptotic mechanisms.

Cell Viability and Proliferation Assay (MTS Assay)

- Objective: To determine the dose-dependent effect of **AVN-944** on the proliferation of cancer cells.
- Procedure:
 - Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of **AVN-944** (e.g., 0.01 to 10 μ M) or vehicle control (DMSO).
 - Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
 - Add 20 μ L of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 490 nm using a 96-well plate reader.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

Apoptosis Detection by Cell Death Detection ELISA PLUS

- Objective: To quantify the degree of apoptosis by measuring histone-associated DNA fragments (mono- and oligonucleosomes) in the cytoplasm of cells.
- Procedure (based on the Roche kit protocol):
 - Prepare a cell lysate from both **AVN-944**-treated and control cells.

- Add 20 µL of the cell lysate to a streptavidin-coated microplate.
- Add 80 µL of the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-POD) to each well.
- Incubate for 2 hours at room temperature on a plate shaker.
- Wash the wells three times with the provided washing buffer.
- Add 100 µL of ABTS substrate solution to each well and incubate until color development is sufficient for photometric analysis.
- Measure the absorbance at 405 nm (reference wavelength ~490 nm).
- The enrichment of mono- and oligonucleosomes in the treated samples is calculated as the ratio of the absorbance of the treated sample to the absorbance of the control sample.

Western Blot Analysis for Mitochondrial Protein Release

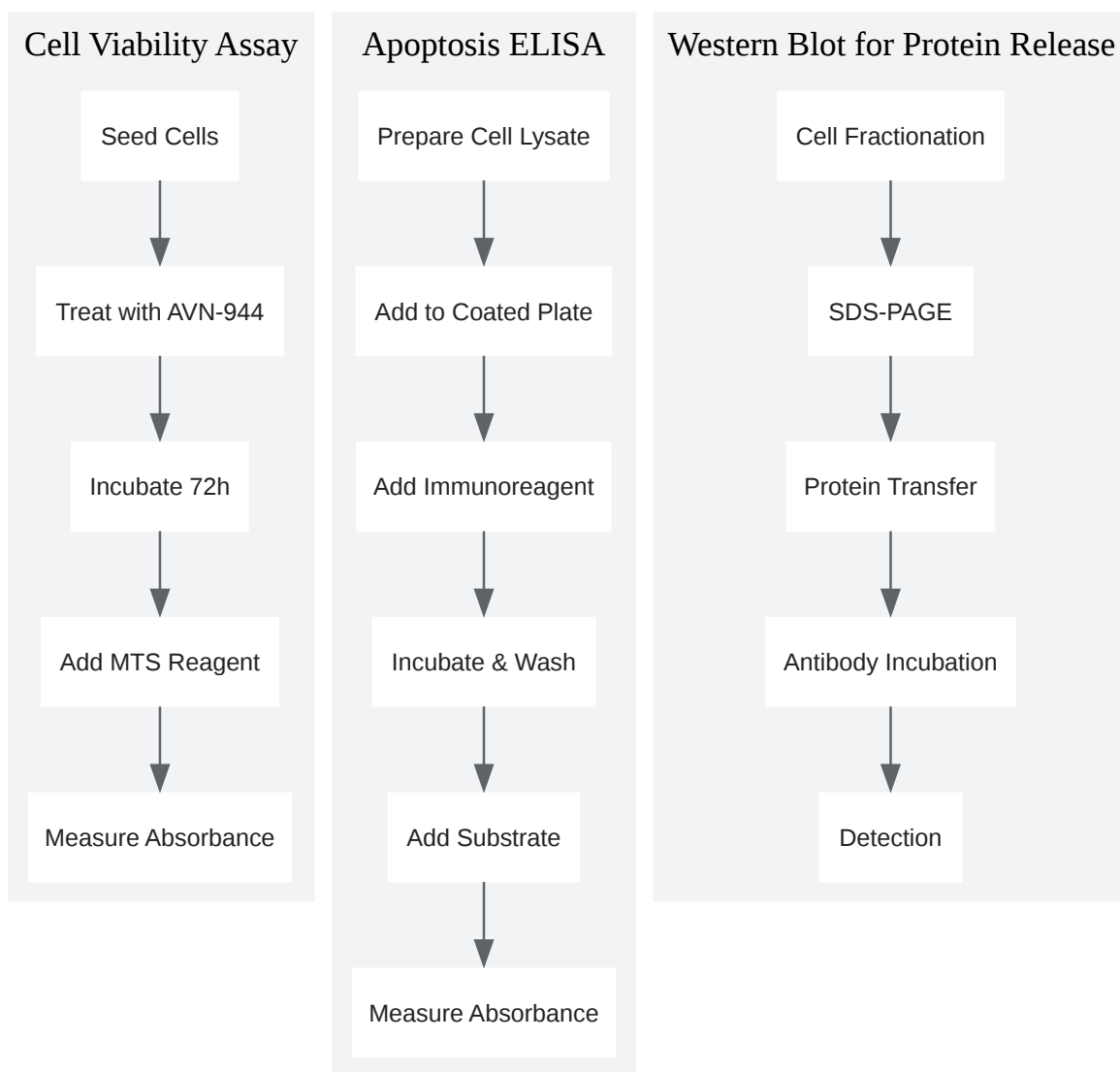
- Objective: To detect the translocation of pro-apoptotic proteins (e.g., cytochrome c, AIF, Endo G) from the mitochondria to the cytosol.
- Procedure:
 - Cell Fractionation:
 - Harvest approximately 5×10^7 cells by centrifugation.
 - Wash the cells with ice-cold PBS.
 - Resuspend the cell pellet in 1 mL of ice-cold cytosol extraction buffer containing DTT and protease inhibitors.
 - Incubate on ice for 10-15 minutes.
 - Homogenize the cells using a Dounce homogenizer.
 - Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

- Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
- Western Blotting:
 - Determine the protein concentration of the cytosolic fractions using a BCA assay.
 - Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
 - Perform electrophoresis and transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against cytochrome c, AIF, or Endo G overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Caspase Activity Assay

- Objective: To determine if **AVN-944**-induced apoptosis is caspase-dependent.
- Procedure:
 - Seed cells in parallel cultures.
 - Pre-treat one set of cultures with a pan-caspase inhibitor, z-VAD-fmk (e.g., 20-50 µM), for 1 hour before adding **AVN-944**.
 - Treat the cells with **AVN-944** at the desired concentration and for the desired time.
 - Assess apoptosis in both z-VAD-fmk-treated and untreated cells using an apoptosis detection method such as the Cell Death Detection ELISA or Annexin V/PI staining followed by flow cytometry.

- A significant reduction in the percentage of apoptotic cells in the z-VAD-fmk-treated group compared to the group treated with **AVN-944** alone indicates a caspase-dependent mechanism.



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Caption: Experimental Workflows for Studying **AVN-944**'s Effects.

Conclusion

AVN-944 is a promising anti-cancer agent with a multifaceted mechanism of action that involves the induction of both caspase-dependent and -independent apoptosis. Its ability to trigger cell death through multiple pathways suggests a potential to circumvent common mechanisms of drug resistance. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of **AVN-944** and other IMPDH inhibitors. Further elucidation of the precise molecular switches that determine the choice between caspase-dependent and -independent cell death will be crucial for the optimal clinical development of this class of compounds.

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